molecular formula C11H11FO3 B1429853 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- CAS No. 227939-13-1

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-

Cat. No.: B1429853
CAS No.: 227939-13-1
M. Wt: 210.2 g/mol
InChI Key: LHBPBDSDTOJEGB-GQCTYLIASA-N
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Description

It is commonly referred to as ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- typically involves the esterification of 3-(3-fluoro-4-hydroxyphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-fluoro-4-hydroxyphenyl)acrylic acid.

    Reduction: Formation of 3-(3-fluoro-4-hydroxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, methyl ester, (2E)
  • 2-Propenoic acid, 3-(3-chloro-4-hydroxyphenyl)-, ethyl ester, (2E)
  • 2-Propenoic acid, 3-(3-bromo-4-hydroxyphenyl)-, ethyl ester, (2E)

Uniqueness

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, commonly known as ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate, is a compound of interest in various fields including medicinal and environmental research. Its unique structural features, particularly the presence of a fluorine atom and a hydroxyphenyl group, confer specific biological activities that warrant detailed examination.

  • Molecular Formula: C₁₁H₁₁O₃F
  • Molecular Weight: 210.20 g/mol
  • CAS Number: 227939-13-1

The compound is synthesized through the esterification of 3-(3-fluoro-4-hydroxyphenyl)acrylic acid with ethanol, often utilizing sulfuric acid as a catalyst under reflux conditions.

The biological activity of 2-propenoic acid derivatives is largely attributed to their ability to interact with various biomolecules. These interactions can modulate enzyme activities and receptor functions, leading to a range of biological effects. The specific pathways influenced depend on the target cells and conditions under which the compound is administered.

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to 2-propenoic acid exhibit significant antioxidant and anti-inflammatory activities. For instance, studies have shown that derivatives containing phenolic structures can scavenge free radicals and inhibit inflammatory mediators .

Case Study: Bougainvillea x buttiana Extract

In a study analyzing extracts from Bougainvillea x buttiana, it was found that phenolic compounds including derivatives of propenoic acids demonstrated notable antioxidant and anti-inflammatory effects. The extract was tested in vivo for its efficacy against carrageenan-induced paw edema in mice, showcasing its potential therapeutic benefits at various dosages (0.04 to 40 mg/kg) without significant toxicity observed .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . In vitro tests have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a natural antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 3-(3-chloro-4-hydroxyphenyl)acrylateStructureAntioxidant, Anti-inflammatory
Ethyl 3-(3-bromo-4-hydroxyphenyl)acrylateStructureAntimicrobial
Ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylateStructureAntioxidant, Anti-inflammatory, Antimicrobial

The presence of the fluorine atom in ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate enhances its stability and reactivity compared to its chloro and bromo counterparts. This uniqueness contributes to its diverse biological activities .

Medicinal Chemistry

The compound is being explored for its potential as a precursor in drug development due to its biological properties. Its ability to modulate cellular pathways makes it a candidate for further investigation in therapeutic contexts.

Industrial Uses

In addition to medicinal applications, 2-propenoic acid derivatives are utilized in the production of specialty chemicals and materials within the industrial sector. Their unique chemical properties allow for various applications in polymer chemistry and material sciences.

Properties

IUPAC Name

ethyl (E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7,13H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBPBDSDTOJEGB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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